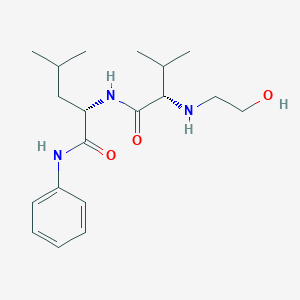

N-2-Hydroxyethyl-val-leu-anilide

概要

説明

エライジン酸メチルエステルは、メチルトランス-9-オクタデセノエートとしても知られており、エライジン酸のエステル化された形態です。エライジン酸は、化学式C19H36O2を持つトランス脂肪酸です。無色の油状固体であり、オレイン酸のトランス異性体です。 エライジン酸メチルエステルは、微細藻類によって生成されるバイオディーゼルや特定の植物油に一般的に見られます .

準備方法

合成経路と反応条件

エライジン酸メチルエステルは、エライジン酸とメタノールのエステル化によって合成することができます。この反応には通常、硫酸や塩酸などの酸触媒が必要です。 反応は還流条件下で行い、酸をエステル形に完全に変換することを保証します .

工業的製造方法

工業的設定では、エライジン酸メチルエステルの製造には、通常、多価不飽和脂肪酸の水素化とそれに続くエステル化が含まれます。水素化プロセスは、不飽和脂肪酸のシス二重結合をトランス二重結合に変換し、エライジン酸が形成されます。 その後、メタノールとエステル化してエライジン酸メチルエステルを生成します .

化学反応の分析

反応の種類

エライジン酸メチルエステルは、次のようなさまざまな化学反応を起こします。

酸化: エポキシドやその他の酸素化誘導体を形成するために酸化できます。

還元: 飽和脂肪酸エステルを形成するために還元できます。

置換: エステル官能基で求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムやオゾンが含まれます。

還元: パラジウム触媒の存在下で水素ガスが頻繁に使用されます。

置換: アミンやアルコールなどの求核剤は、塩基性条件下で使用できます。

主要な生成物

酸化: エポキシドとヒドロキシル化誘導体。

還元: 飽和脂肪酸エステル。

置換: 異なるアルキル基を持つアミドとエステル。

科学研究の応用

エライジン酸メチルエステルは、科学研究においていくつかの用途があります。

化学: 脂肪酸メチルエステルの分析におけるガスクロマトグラフィーの標準として使用されます。

生物学: 細胞代謝と膜流動性への影響について研究されています。

医学: トランス脂肪酸に含まれているため、心血管疾患における役割について研究が続けられています。

科学的研究の応用

Biomarker Development

N-2-Hydroxyethyl-val-leu-anilide serves as a biomarker for assessing human exposure to genotoxic agents, such as alkylating agents and environmental pollutants. Its role as a hemoglobin adduct allows researchers to quantify exposure levels through advanced analytical techniques.

Method of Application

- Isotope-Dilution UHPLC-MS/MS : This method enables the simultaneous quantification of multiple hemoglobin adducts derived from genotoxic substances. The procedure involves:

- Cleavage of hemoglobin with fluorescein-5-isothiocyanate (FITC).

- Quantification using isotope-labeled standards.

Results and Outcomes

A study showed limits of quantification ranging from 0.014 to 3.6 pmol/g Hb, indicating high sensitivity and accuracy. In human erythrocyte samples, median levels of hemoglobin adducts were significantly lower in non-smokers compared to smokers, highlighting its potential in epidemiological studies on internal exposure to carcinogens .

Hydrolytic Cleavage Product

This compound is also produced as a hydrolytic cleavage product of ethylene oxide adducts with globin.

Method of Application

In laboratory settings:

- Rat erythrocytes are incubated with ethylene oxide.

- Levels of this compound in globin are measured after acidic hydrolysis.

Results and Outcomes

Initial globin-bound levels were observed at 11.7±1.3 nmol/g, decreasing linearly over the lifespan of rat erythrocytes (approximately 60 days). The urinary excretion remained constant for 30–40 days before declining, indicating its potential use in tracking exposure over time .

Standards for N-terminal Modification Assessment

This compound is utilized as a standard for determining the extent of N-terminal globin modifications in erythrocytes exposed to various agents.

Method of Application

The isolated globin undergoes Edman degradation, where thiohydantoin derivatives are quantified using gas chromatography-mass spectrometry (GC-MS). This process allows for precise assessment of the extent of modification due to exposure to alkylating agents .

Interaction with Biological Macromolecules

Research indicates that this compound interacts with proteins and nucleic acids, leading to modifications that may affect cellular functions.

Case Studies

Several studies have demonstrated its capacity to form adducts with hemoglobin and DNA, which are critical for evaluating the genotoxic potential of environmental pollutants. For example, it has been implicated in the assessment of exposure to food carcinogens such as acrylamide and glycidamide .

Comparative Analysis of Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N-(2-Hydroxypropyl)-valine | Valine linked to a hydroxypropyl group | More hydrophilic than this compound |

| N-(3-Carbamoyl-2-hydroxyethyl)-valine | Valine linked to a carbamoyl group | Potentially more reactive due to carbamoyl group |

| N-(furan-2-yl)methyl-valine | Valine linked to a furan-derived moiety | Known for its electrophilic properties |

| N-(2-Carbamoylethyl)-valine | Valine linked to an ethyl carbamate | Used in studies related to food safety |

This compound stands out due to its specific combination of amino acid residues and functional groups, making it particularly useful in biomonitoring applications .

作用機序

エライジン酸メチルエステルは、主に細胞膜への組み込みによって効果を発揮し、そこで膜流動性と機能を変える可能性があります。また、脂質代謝に関与する酵素の活性にも影響を与える可能性があります。 エライジン酸メチルエステルの二重結合のトランス配置は、シス対応物のオレイン酸と比較してより硬直しており、細胞膜の物理的特性に影響を与える可能性があります .

類似化合物の比較

類似化合物

オレイン酸メチルエステル: エライジン酸メチルエステルのシス異性体。

リノール酸メチルエステル: 多価不飽和脂肪酸エステル。

ステアリン酸メチルエステル: 飽和脂肪酸エステル。

独自性

エライジン酸メチルエステルは、そのトランス配置のためにユニークであり、シス異性体のオレイン酸メチルエステルと比較して異なる物理的および化学的特性を付与します。 このトランス配置により、より硬直して流動性が低くなり、生物学的に重要な影響を与える可能性があります .

類似化合物との比較

Similar Compounds

Oleic Acid methyl ester: The cis isomer of Elaidic Acid methyl ester.

Linoleic Acid methyl ester: A polyunsaturated fatty acid ester.

Stearic Acid methyl ester: A saturated fatty acid ester.

Uniqueness

Elaidic Acid methyl ester is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, oleic acid methyl ester. This trans configuration makes it more rigid and less fluid, which can have significant biological implications .

生物活性

N-2-Hydroxyethyl-Val-Leu-anilide is a synthetic compound that has garnered interest in biochemical research due to its potential applications in understanding protein modifications and assessing exposure to alkylating agents. This article provides a comprehensive overview of its biological activity, including relevant research findings, methodologies, and implications in various fields.

This compound is classified as an N-modified peptide. Its structure includes a hydroxyethyl group attached to the nitrogen atom, which plays a crucial role in its interaction with biological systems. The compound has been utilized primarily as a standard for quantifying N-terminal globin modifications in erythrocytes, particularly in studies involving exposure to harmful substances such as alkylating agents.

The biological activity of this compound is closely associated with its role as a standard in Edman degradation methods. This technique allows for the determination of protein modifications by analyzing the cleavage of amino acids from the N-terminal end of peptides. In particular, it has been applied to assess hemoglobin adducts formed from various carcinogens, providing insights into the extent of exposure and potential biological effects.

Case Studies and Research Findings

- Quantification of Hemoglobin Adducts : A study demonstrated the effectiveness of this compound as a standard in quantifying hemoglobin adducts formed from propylene oxide exposure. The modified Edman degradation method utilized this compound to achieve accurate measurements of adduct levels, which were found to be significantly elevated in exposed rats compared to controls .

- Exposure Assessment : Research highlighted the use of this compound in epidemiological studies aimed at assessing internal exposure to carcinogens. By providing a reliable standard for quantification, it allowed researchers to correlate hemoglobin adduct levels with smoking status and other risk factors .

- Implications in Autoimmunity and Oncology : The compound's role extends beyond exposure assessment; it has been implicated in studies related to immune response modulation and cancer biology. For instance, inhibitors targeting enzymes related to peptide processing have shown promise in treating autoimmune diseases and enhancing anti-tumor immunity .

Data Tables

特性

IUPAC Name |

(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJRNDZHXMTSIQ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222985 | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194351-53-6 | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。